Orexin 2 Receptor Agonist
Description
The Orexinergic System: Neurotransmitters and Receptors
The foundation of the orexinergic system lies in its unique set of chemical messengers and the specific proteins that receive their signals. This system is comprised of two neuropeptides, Orexin-A and Orexin-B, and their corresponding G protein-coupled receptors, the orexin (B13118510) 1 receptor (OX1R) and orexin 2 receptor (OX2R). nih.govnih.govnih.gov
Discovered almost simultaneously by two independent research groups in 1998, Orexin-A (also known as hypocretin-1) and Orexin-B (hypocretin-2) are derived from a common precursor protein called prepro-orexin. nih.govnih.govwikipedia.org Orexin-A is a 33-amino acid peptide characterized by two internal disulfide bonds, which contribute to its stable structure. wikipedia.org In contrast, Orexin-B is a 28-amino acid linear peptide. wikipedia.org While they share approximately 50% sequence identity, this structural difference influences their binding affinity to the orexin receptors. wikipedia.org The genes encoding these neuropeptides are highly conserved across mammalian species, underscoring their evolutionary importance. nih.govfrontiersin.orgresearchgate.net
The biological effects of the orexin neuropeptides are mediated through their interaction with two distinct G protein-coupled receptors: OX1R and OX2R. nih.govnih.govnih.gov These receptors exhibit differential binding affinities for the two orexin peptides. Orexin-A binds to both OX1R and OX2R with high and roughly equal affinity. nih.govwikipedia.org Orexin-B, however, primarily interacts with OX2R and shows a significantly lower affinity for OX1R. nih.govwikipedia.orgmedchemexpress.com This selectivity is a key factor in the distinct physiological roles attributed to each receptor subtype. Both receptors are coupled to Gq/11 subclass of G proteins, leading to excitatory effects in neurons. frontiersin.org There is also evidence suggesting that OX2R can couple to other G proteins like Gi/o and Gs. nih.govfrontiersin.orgeneuro.org
Table 1: Orexin Receptor Characteristics
| Feature | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) |
|---|---|---|
| Primary Ligand Affinity | Orexin-A > Orexin-B nih.govwikipedia.org | Orexin-A ≈ Orexin-B nih.govwikipedia.org |
| Gene Location (Human) | Chromosome 1 frontiersin.org | Chromosome 6 frontiersin.org |
| Primary Signaling Pathway | Gq/11 nih.govfrontiersin.org | Gq/11, Gi/o, Gs nih.govfrontiersin.orgeneuro.org |
While orexin-producing neurons are localized to a specific brain region, their receptors are widely distributed throughout the central nervous system (CNS), allowing for broad physiological influence. nih.govwikipedia.org The distribution of OX1R and OX2R is distinct, though there are areas of co-expression. nih.govfrontiersin.org OX1R is prominently expressed in areas such as the locus coeruleus, prefrontal cortex, hippocampus, and amygdala. nih.govmedchemexpress.comfrontiersin.org In contrast, OX2R is found in high concentrations in the tuberomammillary nucleus (TMN), a key histamine-producing area, as well as the dorsal raphe nucleus and laterodorsal tegmental nucleus. nih.govuniv-rennes1.fr Both receptors are found in regions like the ventral tegmental area and the bed nucleus of the stria terminalis. nih.govfrontiersin.org This differential distribution is fundamental to the distinct roles each receptor plays in processes like arousal and wakefulness.
The sole source of orexin neuropeptides in the brain is a remarkably small population of neurons, estimated to be between 50,000 and 80,000 in the human brain. wikipedia.orgfrontiersin.org These specialized neurons are exclusively located in the lateral hypothalamus and the adjacent perifornical area. nih.govnih.govnih.goveneuro.orgplos.org Despite their limited number and location, these neurons project extensively throughout the entire brain and spinal cord, innervating numerous critical areas involved in regulating consciousness, motivation, and energy balance. nih.govwikipedia.orgfrontiersin.org This widespread projection network forms the structural basis for the orexin system's multifaceted functions. nih.gov
Central Nervous System Distribution of Orexin Receptors
Fundamental Physiological Roles of the Orexin System
The orexin system is a master regulator of several vital bodily functions, with its role in maintaining wakefulness being the most extensively studied. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orghealthiersleepmag.comfrontiersin.orgphysiology.orgneurologylive.com
The primary and most well-established function of the orexin system is the stabilization of wakefulness and the regulation of sleep-wake cycles. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orghealthiersleepmag.comneurologylive.com Orexin neurons are highly active during periods of wakefulness and their activity significantly decreases during sleep, particularly during REM sleep. healthiersleepmag.com By releasing orexins, these neurons excite and activate other wake-promoting neuronal populations, including those that release norepinephrine (B1679862), serotonin (B10506), acetylcholine (B1216132), and histamine (B1213489). frontiersin.orgfrontiersin.org This widespread activation helps to maintain a consolidated period of wakefulness and prevents inappropriate transitions into sleep. frontiersin.orgfrontiersin.org A deficiency in the orexin system is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy, highlighting the critical role of these neuropeptides in maintaining a stable awake state. wikipedia.orghealthiersleepmag.comfrontiersin.org The discovery of this link firmly established the orexin system as a key player in sleep medicine. wikipedia.orguniv-rennes1.fr
Modulation of Cognitive Functions
The orexin system is a significant modulator of higher-order cognitive functions, including attention, memory, and executive control. karger.comnih.govresearchgate.net Orexins are understood to enhance cognitive performance, a stark contrast to the less established and sometimes detrimental effects of orexin antagonists on cognition. karger.com The dense projections of orexin neurons to key brain regions such as the prefrontal cortex, hippocampus, thalamus, and basal forebrain underscore their integral role in cognitive processes. researchgate.netpsychiatryinvestigation.org
Research has consistently shown that orexins bolster cognitive functions. karger.com For instance, intranasal administration of orexin-A has been found to improve short-term memory and attention in both rhesus macaque monkeys and human narcoleptic patients, particularly in the context of sleep loss. karger.com In aging rats, intranasal orexin-A increased acetylcholine release in the prefrontal cortex, leading to enhanced attentional function. karger.com The orexin system's influence extends to learning and memory, with studies indicating that both orexin-A and orexin-B affect spatial learning and memory primarily through the orexin 1 receptor (OX1R) and its projections to the hippocampus. psychiatryinvestigation.org Furthermore, orexins play a role in reinforcing norepinephrine-mediated long-term potentiation in the dentate gyrus, a process crucial for attention and memory. psychiatryinvestigation.org
The potential of orexin receptor agonism as a therapeutic target extends to conditions characterized by cognitive deficits, such as sleep disorders, age-related cognitive decline, and neurodegenerative diseases. karger.comnih.gov By promoting wakefulness and directly influencing neural pathways involved in cognition, orexin agonists may offer a novel approach to improving cognitive performance. karger.comnih.govresearchgate.net
Involvement in Metabolic Homeostasis and Energy Expenditure
The orexin system is a critical regulator of the body's energy balance, influencing both energy intake and expenditure. acs.orgfrontiersin.orgfrontiersin.org Orexins have been shown to play a significant role in metabolic homeostasis, with a particularly strong effect on increasing energy expenditure. acs.orgnih.gov This is achieved through the modulation of spontaneous physical activity, non-exercise activity thermogenesis (NEAT), and thermogenesis in brown adipose tissue (BAT). acs.orgfrontiersin.orgnih.gov
Studies have demonstrated that central administration of orexin-A increases metabolic rate and induces a hyperthermic response. frontiersin.org Conversely, mice lacking orexin exhibit a hypometabolic phenotype and impaired BAT thermogenesis. frontiersin.orgnih.gov The orexin system's influence on energy expenditure is mediated through various brain regions, including the hypothalamus, substantia nigra, and nucleus accumbens. acs.org
Enhanced signaling through the orexin 2 receptor (OX2R) has been specifically implicated in preventing diet-induced obesity. nih.govresearchgate.net In animal models, transgenic overexpression of orexin or prolonged central administration of an OX2R-selective agonist conferred resistance to high-fat diet-induced obesity by promoting energy expenditure and reducing food consumption. nih.govresearchgate.net This suggests that OX2R signaling plays a predominant role in these metabolic benefits. nih.govresearchgate.net Furthermore, the orexin system is essential for the development, differentiation, and function of BAT, a key tissue for thermogenesis. frontiersin.org Orexin deficiency leads to deregulated energy balance, highlighting its importance in maintaining metabolic health. frontiersin.org
The following table summarizes key research findings on the role of the orexin system in metabolic regulation:
| Research Finding | Model System | Key Outcome | Citation(s) |
| Central orexin-A administration increases metabolic rate. | Mice | Increased energy expenditure. | frontiersin.org |
| Orexin-deficient mice exhibit hypometabolism and impaired BAT thermogenesis. | Mice | Decreased energy expenditure. | frontiersin.orgnih.gov |
| Enhanced OX2R signaling prevents diet-induced obesity. | Mice | Resistance to obesity through increased energy expenditure and reduced consumption. | nih.govresearchgate.net |
| Orexin is essential for BAT development and function. | In vitro and in vivo models | Proper regulation of energy balance. | frontiersin.org |
Contributions to Reward Processing and Stress Responses
The orexin system is intricately involved in the neural circuits governing reward processing and the body's response to stress. frontiersin.orgresearchgate.net Orexin neurons project to brain regions critical for these functions, including the ventral tegmental area (VTA) and the nucleus accumbens, which are central to the brain's reward pathways. nih.gov
In the context of reward, orexins have been implicated in motivation and the seeking of rewarding stimuli. nih.gov The orexin system interacts with the dopamine (B1211576) system, with orexin receptors being present in the VTA, a key hub for dopamine production. nih.gov This interaction is thought to play a role in stress-induced reinstatement of drug-seeking behavior. nih.gov Both OX1R and OX2R appear to be involved in reward processing, although their specific roles may differ depending on the context. nih.gov For example, a selective OX2R antagonist was found to reduce ethanol (B145695) self-administration in rats, suggesting a role for OX2R in alcohol use disorders. nih.gov
With regard to stress, orexins play a predominantly stimulatory role in the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathoadrenal (SA) system, the two primary components of the stress response. mdpi.comresearchgate.net Orexins can stimulate the HPA axis at the hypothalamic, pituitary, and adrenal levels. mdpi.comnih.gov The OX2R is preferentially expressed in the paraventricular hypothalamic nucleus, a key area for HPA axis regulation, and selective inhibition of OX2R can prevent stress-induced release of adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov Orexins are also involved in fear-related learning and memory, often indirectly through the release of noradrenaline from the locus coeruleus. mdpi.com
The following table outlines the dual role of the orexin system in reward and stress:
| Function | Key Brain Regions | Receptor Involvement | Outcome | Citation(s) |
| Reward Processing | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) | OX1R, OX2R | Modulation of motivation and reward-seeking behavior. | nih.govnih.gov |
| Stress Response | Hypothalamus (PVN), Pituitary, Adrenal Glands | OX2R (predominantly for HPA axis) | Activation of HPA and SA systems, fear memory formation. | frontiersin.orgmdpi.comresearchgate.netnih.gov |
Scientific Rationale for Orexin 2 Receptor Agonism as a Therapeutic Strategy
The development of Orexin 2 Receptor (OX2R) agonists as a therapeutic strategy is grounded in a strong scientific rationale that addresses the core pathophysiology of certain disorders, overcomes the limitations of existing treatments, and offers a distinct mechanism of action compared to other modulators of the orexin system.
Addressing the Pathophysiology of Orexin Deficiency
The primary and most compelling rationale for OX2R agonism is its potential to directly address the underlying cause of narcolepsy type 1 (NT1). medicalnewstoday.combusinesswire.compnas.org NT1 is a chronic neurological disorder characterized by a significant loss of orexin-producing neurons in the hypothalamus. medicalnewstoday.comwikipedia.orgfrontiersin.org This deficiency leads to low levels of orexin in the cerebrospinal fluid, resulting in the hallmark symptoms of excessive daytime sleepiness (EDS) and cataplexy. medicalnewstoday.combusinesswire.comharvard.edu
By mimicking the action of the lost orexin peptides, OX2R agonists aim to restore the deficient signaling in the brain. businesswire.compnas.org Research has shown that even with the long-term absence of orexin in NT1 patients, the orexin receptors, particularly OX2R, remain functional and responsive. pnas.org Activating these receptors promotes wakefulness and can alleviate the debilitating symptoms of the disease. pnas.org This approach represents a fundamental shift from merely managing symptoms to targeting the root cause of the disorder. businesswire.compnas.org
Limitations of Symptomatic Pharmacotherapies
Current treatments for narcolepsy are primarily symptomatic and often come with significant limitations. uspharmacist.comdovepress.com Traditional pharmacotherapies include stimulants like amphetamines and modafinil (B37608), which can have a high potential for abuse and may not adequately control all symptoms. tandfonline.comsleepreviewmag.com Antidepressants are often used off-label to manage cataplexy but can have their own set of side effects. sleepreviewmag.com
Many patients require polypharmacy, combining multiple drugs to manage different symptoms, which can be complex and lead to further adverse effects. businesswire.comtandfonline.com Despite these treatments, many individuals with narcolepsy experience residual impairment and a reduced quality of life. dovepress.com Orexin agonists offer a more targeted approach by directly addressing the orexin deficiency, potentially providing more comprehensive symptom control with a different side-effect profile compared to traditional stimulants. pnas.orgtandfonline.com
Differentiated Mechanism from Orexin Receptor Antagonists
The therapeutic strategy of OX2R agonism is fundamentally different from that of orexin receptor antagonists. Orexin antagonists, such as suvorexant and daridorexant, work by blocking orexin receptors to promote sleep and are used to treat insomnia. karger.comuspharmacist.comnih.govnih.gov They essentially suppress the wake-promoting signals of the orexin system.
In contrast, OX2R agonists are designed to enhance orexin signaling. nih.govaasm.org This excitatory effect is intended to promote and sustain wakefulness, making them a logical treatment for disorders of excessive sleepiness like narcolepsy. karger.comnih.gov The development of selective OX2R agonists is particularly promising, as the OX2R is strongly linked to the control of the sleep-wake cycle. karger.com This targeted approach aims to restore normal arousal levels with potentially fewer off-target effects compared to non-selective agonists or broad-acting stimulants. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMXWCISNJNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Investigations and Characterization of Orexin 2 Receptor Agonists
In Vitro Methodologies for Orexin (B13118510) 2 Receptor Agonist Evaluation
The initial screening and characterization of potential OX2R agonists rely heavily on robust in vitro methodologies. These techniques allow researchers to assess a compound's interaction with the receptor in a controlled cellular environment, providing essential data on affinity, potency, and selectivity.
Receptor binding affinity assays are crucial for quantifying how strongly a candidate compound, or ligand, binds to the OX2R. These assays typically employ a competitive binding format where the test compound competes with a radiolabeled ligand for the same binding site on the receptor.
A common method involves using cell membranes prepared from cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to express a high density of human OX2 receptors. nih.govfrontiersin.org A radioligand, for example, [³H]-EMPA (a known OX2R antagonist), is incubated with these membranes along with varying concentrations of the test compound. nih.govacs.org The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.
For instance, in the development of novel PET ligands for OX2R, radioligand competition assays using [³H]-EMPA were performed to determine the binding affinities of new compounds. acs.org One compound, referred to as compound 2 , demonstrated a high affinity with a Kᵢ value of 2.2 nM. acs.org Another common radioligand used in these assays is [¹²⁵I]-orexin-A. mdpi.com These assays are fundamental in the early stages of drug discovery to confirm that a compound engages the intended target.
Binding Affinity of Selected Compounds for Orexin 2 Receptor (OX2R)
| Compound | Assay Type | Radioligand | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|---|
| Compound 1 | Radioligand Competition Assay | [³H]EMPA | 3.6 nM | acs.org |
| Compound 2 | Radioligand Competition Assay | [³H]EMPA | 2.2 nM | acs.org |
| Suvorexant | Radioligand Competition Assay | [³H]-EMPA | pKᵢ = 8.9 (approx. 0.13 nM) | nih.gov |
| Almorexant | Radioligand Competition Assay | [³H]-EMPA | pKᵢ = 8.0 (approx. 10 nM) | nih.gov |
While binding assays confirm a compound's affinity for the receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no intrinsic activity.
The OX2R is a G protein-coupled receptor (GPCR) that, upon activation, can couple to the Gq protein, initiating a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores. mdpi.comacs.org Calcium flux assays measure this increase in intracellular Ca²⁺ concentration as a direct indicator of receptor activation.
These assays are typically performed using cell lines (e.g., CHO-K1 or HEK293) stably expressing the human OX2R. nih.govgenscript.com The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 or Calcium-4. mdpi.comgenscript.com When an agonist binds to and activates the OX2R, the subsequent release of Ca²⁺ binds to the dye, causing an increase in fluorescence. This change in fluorescence is measured using instruments like a Fluorometric Imaging Plate Reader (FLIPR).
The data generated from these assays are used to construct dose-response curves and calculate the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency. For example, the endogenous agonist orexin-A shows a potent response in these assays, with reported EC₅₀ values around 35 nM. mdpi.com The novel agonist TAK-925 (danavorexton) was shown to activate human OX2R with an EC₅₀ value of 5.5 nM. nih.gov
Luciferase reporter gene assays provide another method for quantifying receptor activation. This technique links receptor activation to the expression of a reporter gene, typically luciferase. In this system, cells are engineered to contain a genetic construct where a response element sensitive to a downstream signaling pathway of the OX2R (such as the cAMP response element, CRE) is placed upstream of the luciferase gene.
When an agonist activates the OX2R, the resulting signaling cascade leads to the activation of transcription factors that bind to the response element, driving the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate is then measured and is directly proportional to the level of receptor activation. This method is highly sensitive and is used to screen compound libraries and characterize agonist activity. novartis-foundation-japan.or.jpjst.go.jp
A critical aspect of developing OX2R agonists is ensuring their selectivity. The orexin system includes two receptor subtypes, OX1R and OX2R, which share significant structural homology. nih.gov While the endogenous peptides orexin-A and orexin-B bind to both receptors, orexin-A has a higher affinity for OX1R, whereas orexin-B is more selective for OX2R. mdpi.com For therapeutic applications targeting specific orexin-mediated pathways, such as wakefulness (primarily mediated by OX2R), high selectivity for OX2R over OX1R is desirable to minimize potential off-target effects associated with OX1R activation. nih.gov
Selectivity is determined by performing functional assays (like calcium flux) on cell lines expressing OX1R and comparing the agonist's potency (EC₅₀) at OX2R versus OX1R. The ratio of these EC₅₀ values (EC₅₀ OX1R / EC₅₀ OX2R) provides a quantitative measure of selectivity. A high ratio indicates strong selectivity for OX2R.
For example, the agonist TAK-925 (danavorexton) demonstrated an EC₅₀ of 5.5 nM for OX2R and showed over 5,000-fold selectivity over OX1R in calcium mobilization assays. nih.gov Similarly, ORX142 showed potent activation of human OX2R with an EC₅₀ of 0.069 nM and over 13,000-fold selectivity over OX1R. sleepreviewmag.com In addition to OX1R, lead compounds are also profiled against a broad panel of other GPCRs, ion channels, and enzymes to identify any potential off-target interactions that could lead to unwanted side effects. nih.gov
Functional Potency and Selectivity of Orexin 2 Receptor (OX2R) Agonists
| Compound | OX2R EC₅₀ (nM) | OX1R EC₅₀ (nM) | Selectivity (OX1R/OX2R) | Reference |
|---|---|---|---|---|
| Compound 26 | 23 | 1616 | ~70-fold | acs.orgnih.gov |
| TAK-925 (Danavorexton) | 5.5 | >27,500 | >5,000-fold | nih.gov |
| RTOXA-43 | 24 | 24 | 1-fold (Dual Agonist) | nih.govacs.org |
| Compound 28c | 9.21 | 148 | ~16-fold | researchgate.net |
| ORX142 | 0.069 | >900 | >13,000-fold | sleepreviewmag.com |
| ORX750 | 0.11 | >1000 | >9,800-fold | neurologylive.com |
Functional Receptor Activation Assays
Calcium Flux Assays
Structure-Activity Relationship Studies and Rational Drug Design
The discovery and optimization of selective OX2R agonists are heavily reliant on structure-activity relationship (SAR) studies and rational drug design. SAR studies involve the systematic modification of a lead compound's chemical structure to understand how specific chemical groups and their spatial arrangement influence biological activity, such as potency and selectivity.
Initial high-throughput screening of large compound libraries can identify "hit" compounds with some level of OX2R agonist activity. nih.gov Medicinal chemists then use these hits as starting points for optimization. For example, the discovery of the first selective, non-peptidic OX2R agonists involved an extensive synthesis and screening program that led to the identification of compound 26 , a potent and selective agonist. acs.orgnih.gov
Subsequent SAR studies have explored various chemical scaffolds. One approach focused on modifying the known OX2R agonist YNT-185 . acs.orgrti.org By making structural changes at several sites on the YNT-185 molecule, researchers developed a series of new orexin agonists, including the dual OX1R/OX2R agonist RTOXA-43 . acs.orgrti.orgnih.gov Another study designed a novel series of naphthalene (B1677914) derivatives based on a strategy of restricting the flexible bonds of YNT-185. researchgate.net This led to the discovery of compound 28c , a potent OX2R agonist, and revealed that twisting the amide unit out of the naphthalene plane was important for enhancing activity. researchgate.net
Rational drug design is increasingly aided by advances in structural biology, particularly cryo-electron microscopy (cryo-EM), which has provided high-resolution structures of the OX2R bound to agonists. acs.orgresearchgate.net These structures reveal the precise binding pocket and the key interactions between the agonist and amino acid residues of the receptor. portlandpress.com This structural information allows chemists to design new molecules with modifications predicted to enhance binding affinity and selectivity. For instance, computational modeling based on cryo-EM structures showed how the pyridylmethyl group of RTOXA-43 might interact with OX1R, contributing to its dual activity. nih.govacs.org This knowledge-driven approach accelerates the development of compounds with improved pharmacological profiles.
Computational Approaches: Molecular Modeling and Docking Simulations
Computational methods are instrumental in the early stages of drug discovery for OX2R agonists. Molecular modeling and docking simulations allow researchers to predict how potential drug candidates will bind to the receptor and to understand the molecular interactions that drive agonism.
Molecular docking simulations are a key computational technique used to predict the binding mode and affinity of small molecules to a protein target. ajchem-a.com For the orexin 2 receptor, these simulations have been used to screen large compound libraries to identify potential new ligands. mdpi.comworktribe.com For instance, docking studies have helped to understand how different chemical scaffolds can fit into the binding pocket of the OX2R. mdpi.comresearchgate.net These studies often utilize the known crystal structures of the receptor to guide the docking process. mdpi.comresearchgate.netnih.gov The results of docking simulations can provide insights into the structure-activity relationships (SAR) of a series of compounds, helping to guide the design of more potent and selective agonists. researchgate.netnih.gov
Researchers have also used molecular dynamics (MD) simulations to study the behavior of the OX2R in a more dynamic environment. acs.orghelsinki.fi MD simulations can provide insights into the conformational changes that the receptor undergoes upon agonist binding and activation. acs.org These simulations have been used to study the binding of both peptide and small-molecule agonists to the OX2R. acs.orgnih.gov For example, MD simulations have been used to investigate the stability of different binding modes of orexin-A at the OX2R. acs.org
The insights gained from these computational approaches are crucial for the rational design of novel OX2R agonists with improved properties.
Conformational Analysis and Pharmacophore Mapping
Conformational analysis and pharmacophore mapping are critical computational techniques in the design and discovery of orexin 2 receptor (OX2R) agonists. These methods help to define the key chemical features and the specific three-dimensional arrangement required for a molecule to bind to and activate the receptor.
Conformational Analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt. For OX2R agonists, understanding the preferred conformation for binding is crucial for designing potent compounds. For example, the conformational analysis of a series of naphthalene-based OX2R agonists revealed that a "bent" conformation was more favorable for agonist activity than an extended one. researchgate.netchemrxiv.org It was also found that the twisting of an amide group out of the plane of the naphthalene ring was important for enhancing activity. researchgate.netchemrxiv.org X-ray crystallography and NMR spectroscopy are experimental techniques that can be used to determine the conformation of molecules, and these data can then be used to validate and refine computational models. acs.org
Pharmacophore Mapping is a process that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to have a specific biological activity. nih.gov For OX2R agonists, pharmacophore models can be developed based on the structures of known active compounds. nih.govresearchgate.net These models can then be used to virtually screen large databases of chemical compounds to identify new potential agonists. ajchem-a.comnih.govresearchgate.net For example, a pharmacophore model for OX2R antagonists was developed and used to screen a large compound library, which led to the identification of several new compounds with activity at the receptor. nih.gov Docking simulations can also be used to develop a working hypothesis about the important subpockets within the receptor's binding site that are important for activation. nih.govresearchgate.net
By combining conformational analysis and pharmacophore mapping, researchers can gain a deeper understanding of the structure-activity relationships of OX2R agonists and design new compounds with improved potency and selectivity.
Structural Biology Techniques: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
Structural biology techniques, particularly cryo-electron microscopy (Cryo-EM) and X-ray crystallography, have been pivotal in elucidating the molecular architecture of the orexin 2 receptor (OX2R) and its interactions with agonists. These high-resolution structures provide a detailed blueprint for understanding receptor activation and for the rational design of novel therapeutic agents.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful tool for determining the structures of large protein complexes in their near-native states. In the context of OX2R, cryo-EM has been used to solve the structures of the active-state receptor bound to both the endogenous peptide agonist, orexin-B, and small-molecule agonists. nih.govmorressier.comfrontiersin.org These structures have revealed the molecular details of how these agonists bind to the receptor and stabilize its active conformation. nih.gov For example, the cryo-EM structure of OX2R in complex with orexin-B showed that the C-terminal portion of the peptide extends deep into the receptor core, making extensive contacts with several transmembrane helices. nih.gov Similarly, the structure of OX2R bound to a small-molecule agonist revealed how this compound binds within the orthosteric pocket and makes key interactions that are similar to those of the peptide agonist. nih.govmorressier.com These cryo-EM structures have also provided insights into the conformational changes that the receptor undergoes upon activation, including the outward movement of the intracellular end of transmembrane helix 6 (TM6). nih.gov
The detailed structural information obtained from both cryo-EM and X-ray crystallography has been invaluable for the structure-based design of novel OX2R agonists. These structures have allowed researchers to visualize the binding pocket of the receptor in atomic detail, enabling the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Development of Novel Chemical Scaffolds
The quest for effective orexin 2 receptor (OX2R) agonists has spurred the development of diverse and novel chemical scaffolds. Early efforts in this area were challenging, but recent advances in structural biology and computational chemistry have accelerated the discovery of new classes of OX2R agonists.
One of the key challenges in developing OX2R agonists has been to identify small molecules that can mimic the effects of the endogenous orexin peptides. nih.gov The initial discovery of potent and selective non-peptide OX2R agonists was a significant breakthrough. pnas.org One such early example is YNT-185 , which features a diarylsulfonamide core. nih.govchemrxiv.orgpnas.org This compound served as a starting point for further structure-activity relationship (SAR) studies, leading to the discovery of dual orexin receptor agonists. nih.gov
Another important class of OX2R agonists is based on a naphthalene skeleton . researchgate.netchemrxiv.orgnih.gov Researchers designed and synthesized a series of naphthalene derivatives with the aim of restricting the flexible bonds of YNT-185. researchgate.netchemrxiv.org This work led to the discovery of potent OX2R agonists, such as compound 28c , which has an EC50 of 9.21 nM for OX2R. researchgate.netnih.gov The SAR studies of these compounds revealed that the bent form of the molecule was favorable for agonist activity. researchgate.netchemrxiv.org
More recently, there has been a focus on developing non-sulfonamide dual orexin receptor agonists. sleepreviewmag.comstocktitan.netfirstwordpharma.com These compounds, such as AEX-2 and AEX-41 , are designed to target both OX1R and OX2R. sleepreviewmag.comstocktitan.netfirstwordpharma.com This dual-agonist approach may offer a more comprehensive therapeutic effect for conditions like narcolepsy. sleepreviewmag.com
The development of these novel chemical scaffolds has been greatly aided by computational modeling and structural biology. The cryo-EM structures of OX2R in complex with agonists have provided a detailed understanding of the binding pocket, allowing for the rational design of new molecules with improved properties. researchgate.netnih.gov The ongoing efforts in this area are focused on optimizing the potency, selectivity, and pharmacokinetic properties of these novel scaffolds to develop safe and effective treatments for orexin-deficient disorders.
In Vivo Preclinical Efficacy and Mechanistic Investigations
The evaluation of orexin 2 receptor (OX2R) agonists in preclinical in vivo models is a critical step in assessing their therapeutic potential. These studies aim to demonstrate the efficacy of these compounds in relevant animal models of disease and to investigate the underlying mechanisms of action.
Animal Models Employed in Orexin Agonist Research
To study the effects of orexin 2 receptor (OX2R) agonists, researchers rely on various animal models that mimic the orexin deficiency seen in human narcolepsy. These models are essential for evaluating the efficacy of potential therapeutic agents and for understanding the role of the orexin system in regulating sleep-wake cycles.
Orexin/Ataxin-3 Mice
Orexin/ataxin-3 transgenic mice are a widely used model of narcolepsy. conductscience.comoup.com In these mice, the expression of a neurotoxic protein, ataxin-3, is specifically targeted to orexin-producing neurons, leading to their progressive loss after birth. conductscience.com This model closely mimics the pathophysiology of human narcolepsy, which is characterized by the loss of orexin neurons. conductscience.comoup.com
Orexin/ataxin-3 mice exhibit many of the hallmark symptoms of narcolepsy, including:
Fragmented sleep-wake cycles : These mice have difficulty maintaining long periods of wakefulness and show frequent transitions between sleep and wake states. pnas.orgoup.com
Cataplexy-like episodes : They experience sudden, brief episodes of muscle weakness, similar to cataplexy in humans. pnas.orgoup.com
Obesity : These mice tend to gain weight without a corresponding increase in food intake. oup.com
These mice have been instrumental in demonstrating the efficacy of OX2R agonists. For example, studies have shown that the administration of OX2R agonists like TAK-925 and danavorexton (B3325393) can significantly improve wakefulness, reduce sleep fragmentation, and suppress cataplexy-like episodes in orexin/ataxin-3 mice. oup.comoup.compnas.orgnih.govpnas.org
Orexin Knockout Mice
Orexin knockout (KO) mice are another important model of narcolepsy. conductscience.comnih.gov In these mice, the gene for prepro-orexin, the precursor protein for both orexin-A and orexin-B, has been deleted. nih.gov As a result, these mice are completely deficient in orexin peptides from birth. jneurosci.org
Like orexin/ataxin-3 mice, orexin KO mice exhibit a phenotype that is strikingly similar to human narcolepsy, including fragmented sleep and cataplexy-like behaviors. nih.govjneurosci.org These mice have been used extensively to study the role of the orexin system in sleep-wake regulation and to test the efficacy of potential narcolepsy treatments. sleepreviewmag.comnih.govplos.org
For instance, studies in orexin KO mice have shown that the selective activation of OX2R is sufficient to ameliorate cataplexy and sleep/wake fragmentation. nih.govplos.org These findings provide a strong rationale for the development of OX2R-selective agonists as a treatment for narcolepsy.
Both orexin/ataxin-3 and orexin KO mice are valuable tools for preclinical research on OX2R agonists. They provide a robust platform for evaluating the efficacy of these compounds and for investigating the mechanisms by which the orexin system regulates sleep and wakefulness.
Data Tables
Table 1: Investigated Orexin 2 Receptor Agonists
| Compound Name | Target Receptor(s) | Key Research Findings |
| YNT-185 | OX2R-selective | First potent, non-peptide OX2R selective agonist; showed efficacy in mouse models of narcolepsy. pnas.org |
| Compound 28c | OX2R-selective | Potent OX2R agonist with a naphthalene skeleton; demonstrated the importance of a "bent" conformation for activity. researchgate.netnih.gov |
| TAK-925 | OX2R-selective | Ameliorated narcolepsy-like symptoms and obesity in orexin/ataxin-3 mice. oup.comoup.com |
| Danavorexton | OX2R-selective | Reduced sleep/wake fragmentation and cataplexy-like episodes in orexin/ataxin-3 mice. pnas.orgnih.govpnas.org |
| AEX-2 | Dual OX1R/OX2R | Non-sulfonamide dual orexin receptor agonist with potential for treating narcolepsy and other neurological disorders. stocktitan.netfirstwordpharma.com |
| AEX-41 | Dual OX1R/OX2R | Non-sulfonamide dual orexin receptor agonist with potential for treating narcolepsy and other neurological disorders. sleepreviewmag.comstocktitan.netfirstwordpharma.com |
| ORX142 | OX2R-selective | Promoted wakefulness in preclinical models, suggesting potential for treating excessive daytime sleepiness. sleepreviewmag.com |
Wild-Type Rodent Models and Non-Human Primates
Preclinical studies utilizing wild-type (WT) mice have demonstrated the wake-promoting effects of OX2R agonists. oup.comresearchgate.net For instance, the selective OX2R agonist danavorexton was shown to increase wakefulness in WT mice during their normal sleep phase. researchgate.netresearchgate.net This effect was absent in OX2R knockout mice, confirming the receptor-specific action of the compound. researchgate.netresearchgate.netnih.gov Similarly, the oral OX2R agonist TAK-994 also promoted wakefulness in normal mice. researchgate.netnih.gov Another compound, YNT-185, demonstrated wake-promoting effects in wild-type mice when administered peripherally. nih.gov More recent research on ORX750 showed a significant increase in wake time in healthy wild-type mice. centessa.com The compound OX-201 also produced significant wake-promoting effects in C57BL/6J mice via OX2R activation. plos.org
Studies in non-human primates have further solidified these findings. In both common marmosets and cynomolgus monkeys, subcutaneous administration of danavorexton significantly increased wakefulness. researchgate.net These results in animals with normal orexin systems suggest that OX2R agonists hold therapeutic promise for conditions of excessive daytime sleepiness not necessarily linked to orexin deficiency. neurologylive.com
Effects on Sleep-Wake Architecture
Electroencephalogram (EEG) and Electromyogram (EMG) Analysis
Electroencephalogram (EEG) and electromyogram (EMG) analyses are crucial tools for assessing the sleep-wake states in preclinical models. pnas.org In studies involving OX2R agonists, EEG recordings in rats have shown a dose-dependent increase in brain activity patterns consistent with wakefulness, such as increased gamma power and suppression of slower frequency bands like delta. oup.com For example, the OX2R agonist ALKS 2680 was shown to induce an EEG profile consistent with wakefulness. oup.com Furthermore, EEG and EMG monitoring in narcoleptic mouse models is a key methodology to evaluate the impact of these compounds on wakefulness, sleep architecture, and cataplexy. sleepreviewmag.combiospace.com In orexin/ataxin-3 mice, a model for narcolepsy, danavorexton was found to normalize the dysregulated EEG power spectrum during the active phase, an effect not observed with the stimulant modafinil (B37608). researchgate.net
Promotion of Wakefulness and Reduction of Sleep Fragmentation
A primary and consistent finding across preclinical studies is the potent ability of OX2R agonists to promote and consolidate wakefulness. In various mouse models of narcolepsy, including orexin/ataxin-3 mice, compounds like danavorexton, TAK-994, and ORX750 have demonstrated robust wake-promoting effects. researchgate.netnih.govcentessa.comneurologylive.comneurologylive.com These agonists not only increase the total time spent awake but also reduce the fragmentation of wakefulness, leading to more consolidated periods of activity. researchgate.netresearchgate.netnih.gov
For instance, danavorexton administration in orexin/ataxin-3 mice led to a significant increase in total wakefulness time and a reduction in the number of wakefulness episodes, while increasing the duration of each episode. nih.gov This effect was observed after both acute and repeated administration, suggesting a low risk of receptor desensitization. researchgate.net Similarly, the oral agonist TAK-994 also suppressed the fragmentation of wakefulness in narcolepsy model mice. researchgate.netresearchgate.net The investigational compound AEX-2 has also been shown to significantly increase total wake duration while maintaining a stable wake architecture. firstwordpharma.com
The table below summarizes the wake-promoting effects of selected OX2R agonists in preclinical models.
| Compound | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Danavorexton | Orexin/ataxin-3 Mice | Increased total wakefulness and reduced fragmentation of wakefulness. | nih.gov |
| TAK-994 | Narcolepsy Mouse Models | Promoted wakefulness and ameliorated fragmentation of wakefulness. | nih.govresearchgate.net |
| ORX750 | Atax and DTA Mouse Models | Achieved maximal (100%) wake time for at least 3 hours post-dose. | centessa.com |
| YNT-185 | Wild-type and Orexin-deficient Mice | Promoted wakefulness without causing immediate rebound sleep. | nih.gov |
| AEX-2 | Orexin-deficient Mouse Models | Significantly increased total wake duration with stable wake architecture. | firstwordpharma.com |
Modulation of Rapid Eye Movement (REM) Sleep
The orexin system is known to play a role in the suppression of REM sleep. annualreviews.org Preclinical studies with OX2R agonists have shown a corresponding decrease in REM sleep time as a consequence of increased wakefulness. nih.gov For example, administration of danavorexton in orexin/ataxin-3 mice was associated with a decrease in total time spent in REM sleep. nih.gov In contrast, some dual orexin receptor antagonists have been noted to increase REM sleep. frontiersin.org The compound AEX-2, a dual orexin receptor agonist, has been reported to regulate REM sleep dynamics, minimizing undesired suppression. firstwordpharma.com The precise mechanisms through which OX2R activation modulates REM sleep are still under investigation, but it is clear that this is a key aspect of the sleep-wake regulatory function of these receptors.
Suppression of Cataplexy and Cataplexy-like Episodes
Cataplexy, a sudden loss of muscle tone triggered by strong emotions, is a hallmark symptom of narcolepsy type 1. Preclinical models, such as orexin/ataxin-3 mice and orexin knockout mice, exhibit cataplexy-like episodes that can be reliably measured. nih.govpnas.org OX2R agonists have shown remarkable efficacy in suppressing these episodes.
Danavorexton, for instance, potently suppressed cataplexy-like episodes in orexin/ataxin-3 mice. researchgate.netnih.gov This effect was observed with both single and repeated administrations. nih.gov Similarly, the oral agonist TAK-994 also effectively reduced cataplexy-like episodes in mouse models of narcolepsy. researchgate.netnih.govresearchgate.net YNT-185 administration also led to the suppression of cataplexy-like episodes in both orexin knockout and orexin neuron-ablated mice. nih.gov More recent preclinical data on ORX750 demonstrated its ability to suppress cataplexy for at least 6 hours post-dose in mouse models. centessa.com The dual orexin receptor agonist AEX-2 has also shown to effectively reduce the frequency and duration of cataplexy episodes in preclinical models. firstwordpharma.com
The table below highlights the effects of various OX2R agonists on cataplexy-like episodes in preclinical studies.
| Compound | Animal Model | Key Findings on Cataplexy | Citation |
|---|---|---|---|
| Danavorexton | Orexin/ataxin-3 Mice | Reduced the number of cataplexy-like episodes. | nih.gov |
| TAK-994 | Narcolepsy Mouse Models | Ameliorated cataplexy-like episodes. | nih.govresearchgate.net |
| YNT-185 | Orexin Knockout and Orexin Neuron-ablated Mice | Suppressed cataplexy-like episodes. | nih.gov |
| ORX750 | Atax and DTA Mouse Models | Suppressed cataplexy for at least 6 hours post-dose. | centessa.com |
| AEX-2 | Orexin-deficient Mouse Models | Effectively reduced the frequency and duration of cataplexy episodes. | firstwordpharma.com |
Impact on Cognitive Performance and Attention
The orexin system is not only involved in sleep-wake regulation but also plays a role in cognitive functions such as attention and motivation. nih.gov Preclinical research suggests that OX2R agonists may have a positive impact on cognitive performance, particularly in the context of sleep deprivation or dysfunction. Studies in rhesus macaque monkeys have found that intranasal administration of orexin-A can improve short-term memory and attention deficits associated with sleep loss. karger.com This cognitive enhancement is thought to be mediated by increased cortical acetylcholine (B1216132) levels. karger.com Furthermore, orexin is involved in reinforcing norepinephrine-mediated long-term potentiation in the dentate gyrus, which is critical for attention and memory. nih.gov
In rodent models, the OX2R agonist ALKS 2680 was found to increase c-Fos positive nuclei in brain areas associated with cognition. oup.com Additionally, acute oral administration of ALKS 2680 led to an elevation in extracellular prefrontal cortical acetylcholine and histamine (B1213489) concentrations, neurotransmitters known to be involved in arousal and attention. oup.com These findings suggest that beyond promoting wakefulness, OX2R agonists may also directly enhance cognitive functions that are often impaired in sleep disorders.
Neuroinflammatory and Neuroprotective Effects
The orexin system, particularly through the OX2R, exhibits significant neuroprotective and anti-inflammatory properties. nih.govresearchgate.net Orexin-A has been shown to inhibit neuroinflammation by reducing the proliferation of astrocytes and the activation of microglia, as well as decreasing the expression of inflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org
Preclinical studies suggest that orexins can protect neurons from death caused by oxidative and hypoxic stress. nih.gov Orexin-A and orexin-B have been shown to protect primary rat cortical neurons from cobalt-induced oxidative stress. nih.gov The neuroprotective effects of orexin are thought to be mediated, at least in part, by the modulation of microglia, the resident immune cells of the brain. semanticscholar.org Orexin-A can promote the transformation of microglia into an anti-inflammatory M2 phenotype, which helps to resolve inflammation and improve cognitive deficits. frontiersin.orgfrontiersin.org
Activation of OX2R has been specifically linked to the suppression of inflammatory responses. semanticscholar.org Mice deficient in OX2R exhibit a more pronounced microglial response to inflammatory stimuli, and the silencing of OX2R-mediated signaling in macrophages has been shown to exacerbate central nervous system inflammation and neuronal degeneration. semanticscholar.org These findings underscore the crucial role of OX2R signaling in regulating neuroinflammation and protecting against neuronal damage. semanticscholar.org
Identification of Brain Regions Mediating Agonist Actions
Orexin-producing neurons are located exclusively in the hypothalamus, but their projections are widespread throughout the brain, allowing them to influence a vast array of physiological and behavioral processes. nih.govmdpi.com Key brain regions that receive dense orexinergic input and are implicated in mediating the effects of orexin agonists include those involved in arousal, motivation, and energy homeostasis. nih.govplos.org
The ventral tegmental area (VTA), a critical component of the brain's reward circuitry, receives significant orexinergic innervation. nih.govplos.org Both OX1R and OX2R are expressed in the VTA, and orexins directly excite VTA neurons. nih.gov This interaction is believed to play a role in reward-seeking behaviors. plos.org The nucleus accumbens, another key reward center, also receives orexin projections and expresses both receptor subtypes. nih.govmdpi.com
Other important targets of orexin neurons include the tuberomammillary nucleus (TMN), which is involved in arousal and primarily expresses OX2R, and the locus coeruleus (LC), which is crucial for wakefulness and preferentially expresses OX1R. nih.govnih.gov The arcuate and ventromedial nuclei of the hypothalamus, which are involved in the regulation of appetite, also receive orexinergic input. nih.govplos.org Furthermore, the paraventricular nucleus of the hypothalamus (PVN) is another site where orexin-A acts to increase energy expenditure. The differential distribution of OX1R and OX2R across these and other brain regions allows for the distinct and multifaceted functions of the orexin system. nih.gov
Pharmacodynamic and Pharmacokinetic Profiles in Preclinical Species
The pharmacodynamic (PD) and pharmacokinetic (PK) profiles of novel OX2R agonists have been characterized in various preclinical species to assess their potential as therapeutic agents.
Danavorexton (TAK-925) is a potent and selective OX2R agonist that has been studied in mice, rats, dogs, and non-human primates. pnas.orgneurologylive.comresearchgate.net It has shown greater than 5,000-fold selectivity for human OX2R over OX1R in vitro. pnas.org In preclinical studies, danavorexton demonstrated potent wake-promoting effects and suppression of cataplexy-like episodes in mouse models of narcolepsy. pnas.orgneurologylive.com Pharmacodynamic and pharmacokinetic analysis revealed that danavorexton induces a potent and sustained wakefulness-promoting effect when plasma concentrations exceed a certain threshold. pnas.org Danavorexton is administered intravenously due to limited oral availability. wikipedia.orgdrughunter.com Its elimination half-life is approximately 3.3 to 5.1 hours. wikipedia.org
The study of these compounds in preclinical models has been crucial for understanding the therapeutic potential and challenges associated with OX2R agonism.
Multi-Target Pharmacological Engagement (e.g., Sigma-1 Receptor, Cathepsins)
Recent developments in orexin agonist research have explored compounds with multi-target pharmacological engagement, aiming to address the complex pathophysiology of disorders like narcolepsy and diabetes through a more holistic approach. biospace.comsec.govstreetinsider.com
One such approach involves the development of dual orexin-1/orexin-2 receptor agonists that also target other key proteins involved in neurotransmission, neuroprotection, and neuroinflammation. biospace.comsec.gov These additional targets include the sigma-1 receptor, cathepsins, and dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET). biospace.comsec.gov
Sigma-1 Receptor (Sig-1R) Modulation: The sigma-1 receptor is implicated in reducing oxidative stress and neuroinflammation. streetinsider.com Agonism at this receptor is being investigated as a complementary mechanism to the effects of orexin agonism, potentially offering enhanced neuroprotective benefits. streetinsider.com
Cathepsin Inhibition: Inhibition of cathepsins, such as Cathepsin-H, is another strategy being explored. biospace.comsec.gov This is aimed at protecting neuronal integrity and is considered a relevant target for addressing neuroinflammation and neurodegeneration. biospace.comsec.govstreetinsider.com
This multi-target approach, exemplified by the DOXA platform, aims to synchronize metabolic and neurological pathways to provide a more comprehensive therapeutic effect. streetinsider.com For instance, in the context of diabetes, this strategy aims to not only restore energy balance via orexin signaling but also to reduce insulin (B600854) resistance and protect β-cell survival through sigma-1 receptor modulation and cathepsin inhibition. streetinsider.com This integrated approach highlights a novel direction in the development of orexin-based therapeutics.
Translational Research and Clinical Development of Orexin 2 Receptor Agonists
Translational Bridge from Preclinical Discoveries to Clinical Application
The development of OX2R agonists is grounded in the understanding that the orexin (B13118510) system is a master regulator of wakefulness. alkermes.com The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1 (NT1), a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone). nih.govpsychiatrictimes.com2minutemedicine.com This provides a clear biological target for therapeutic intervention.
Preclinical research in animal models is a critical first step. For instance, new brain-penetrant, orally bioavailable OX2R agonists have been shown to stabilize wakefulness and reduce cataplexy in mouse models of NT1. nih.gov In healthy dogs, these compounds increased the time spent in wakefulness. nih.gov These findings in animal models that mimic the symptoms of human narcolepsy provide a strong rationale for advancing these compounds into clinical trials. centessa.com
The design of these molecules is a complex process. Researchers utilize techniques like structural biology and structure-based drug design to create potent and selective small molecule orexin agonists. centessa.com Key characteristics sought in these compounds include high potency, selectivity for the OX2R over the orexin 1 receptor (OX1R), a favorable metabolic profile, oral bioavailability, and the ability to cross the blood-brain barrier. alkermes.com
Data from preclinical studies, including those in non-human primates, help to establish a translational foundation for clinical development. centessa.comcentessa.com For example, preclinical data for compounds like ORX750 and ORX142 have demonstrated significant activity in promoting wakefulness at low doses in predictive animal models. centessa.comcentessa.com This information is crucial for guiding dose selection and predicting potential efficacy in human trials.
Clinical Rationale and Therapeutic Potential for Specific Indications
The primary therapeutic targets for OX2R agonists are disorders of hypersomnolence, where the need for effective, targeted treatments is significant.
Narcolepsy Type 2 (NT2)
While individuals with NT2, which is narcolepsy without cataplexy, generally have normal orexin levels, there is still a strong rationale for the use of OX2R agonists. psychiatrictimes.com The thinking is that even in the presence of normal orexin levels, enhancing orexin signaling can still produce a powerful wake-promoting effect. ajmc.com
Clinical studies are actively exploring this potential. The investigational oral selective OX2R agonist ALKS 2680 is being evaluated in a phase 2 study (Vibrance-2) specifically for patients with NT2. neurologylive.com Phase 1b trial results for ALKS 2680 have already shown promise in this patient population. ajmc.com Similarly, the CRYSTAL-1 study is assessing ORX750 for the treatment of NT2, among other sleep disorders. neurologylive.comfirstwordpharma.com These trials aim to characterize the efficacy and safety profile of OX2R agonists in this specific patient group. neurologylive.com
Idiopathic Hypersomnia
Idiopathic hypersomnia (IH) is a chronic neurological disorder characterized by excessive daytime sleepiness despite normal or prolonged nighttime sleep. alkermes.comclinicaltrialsarena.comnih.gov While the underlying cause of IH is not as clearly defined as in NT1, targeting the orexin system is considered a promising therapeutic strategy to address the debilitating sleepiness. alkermes.comnih.gov
Several clinical trials are underway to investigate the efficacy of OX2R agonists in IH. Alkermes has initiated the Vibrance-3 phase 2 trial to assess ALKS 2680 in adults with IH. alkermes.comclinicaltrialsarena.com This study builds on encouraging data from a phase 1b proof-of-concept study. clinicaltrialsarena.com Centessa Pharmaceuticals is also evaluating ORX750 in their phase 2a CRYSTAL-1 study, which includes a cohort of patients with IH. neurologylive.comfirstwordpharma.com The primary goal of these trials is to determine if these agents can effectively reduce sleepiness as measured by scales like the Epworth Sleepiness Scale (ESS). clinicaltrialsarena.com
Excessive Daytime Sleepiness Associated with Other Neurological and Neuropsychiatric Disorders
The potential application of OX2R agonists extends beyond primary sleep disorders. Excessive daytime sleepiness (EDS) is a common and disabling symptom in a wide range of neurological and neuropsychiatric conditions. centessa.com Targeting the orexin pathway with OX2R agonists represents a promising approach to address EDS in these broader patient populations. centessa.com
Amelioration of Cognitive Deficits and Fatigue
Beyond promoting wakefulness, there is a strong scientific basis for investigating the potential of OX2R agonists to improve cognitive function and reduce fatigue. centessa.com Orexin signaling is involved in various cognitive processes, and its dysfunction can contribute to cognitive impairment, often described as "brain fog". nih.gov
The development programs for several OX2R agonists, including those from Centessa, explicitly include the goal of addressing impaired attention, cognitive deficits, and fatigue. centessa.comsec.gov Preclinical evidence suggests that orexin agonists may have the potential to enhance cognitive flexibility and could be beneficial for age-related cognitive decline or attention disruptions. nih.gov Clinical trials for these agents often include secondary endpoints that measure changes in cognitive function and fatigue, aiming to capture the full spectrum of potential therapeutic benefits. neurologylive.com
Diabetes-Associated Neurological Disorders (DANS)
The orexin system's role in metabolic regulation has prompted investigations into its potential therapeutic application for diabetes-associated neurological disorders (DANS). sleepreviewmag.comfirstwordpharma.com The connection between orexin signaling, metabolic control, and sleep disorders suggests that orexin 2 receptor (OXR2) agonists could offer new treatment avenues for conditions like diabetic neuropathy and cognitive decline linked to diabetes. sleepreviewmag.comfirstwordpharma.com Preclinical research is currently underway to explore this potential. bioworld.com
Studies in animal models have shown that orexin-A can produce analgesic effects and offer neuroprotection in the context of painful diabetic neuropathy. modares.ac.irnih.gov In rats with experimentally induced diabetes, chronic administration of orexin-A was found to alleviate hyperalgesia and improve motor deficits. nih.gov The underlying mechanism for these benefits may be linked to a reduction in neuronal apoptosis, as evidenced by the suppression of pro-apoptotic proteins in the spinal cord. nih.gov Furthermore, direct administration of orexin-A into the ventrolateral periaqueductal gray (vlPAG), a key area in the brain's pain modulation system, has been shown to produce rapid and potent analgesic effects in diabetic rats. modares.ac.ircivilica.com These findings highlight the potential of targeting the orexin system to manage the debilitating pain associated with diabetic neuropathy. modares.ac.ircivilica.com
Neurodegenerative Conditions (e.g., ALS, Parkinson's Disease, Alzheimer's Disease)
The dysregulation of the orexin system is a common feature in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), primarily manifesting as sleep-wake cycle disturbances. frontiersin.orgnih.gov This has led to the exploration of OXR2 agonists as a potential therapeutic strategy for these conditions. sleepreviewmag.comcentessa.com
In the context of Amyotrophic Lateral Sclerosis (ALS) , sleep disturbances are a known symptom. nih.gov Research indicates that these sleep issues may appear early in the disease's progression. unistra.fr Studies in mouse models of ALS have revealed that increased orexin levels might contribute to wakefulness and the observed sleep disturbances. nih.gov Interestingly, the use of a dual orexin receptor antagonist was shown to correct these sleep problems in mice. unistra.frmedrxiv.orgdrugdiscoverynews.com This suggests that modulating the orexin system could be a promising therapeutic target for managing sleep-related symptoms in ALS. nih.govunistra.frnih.gov Some preclinical compounds, such as AEX-41 and AEX-2, are being investigated for their potential in ALS due to their dual mechanism of targeting both orexin receptors and offering neuroprotective effects through other pathways. sleepreviewmag.comfirstwordpharma.comstocktitan.netaccessnewswire.combiospace.com
For Parkinson's Disease (PD) , non-motor symptoms like sleep impairment are common and have been linked to a dysfunctional orexin system, including the loss of orexin neurons. frontiersin.orgmdpi.com While some studies have noted reduced orexin levels in the cerebrospinal fluid of PD patients, others have found them to be within the normal range. frontiersin.orgmdpi.com The orexin system is implicated in both motor control and non-motor symptoms of PD. researchgate.netnih.govnih.gov Preclinical research suggests that orexin may have neuroprotective effects on dopaminergic neurons, which are progressively lost in PD. frontiersin.orgnih.gov The potential of the orexin system as a therapeutic target is being explored, particularly for the non-motor symptoms that appear in the early stages of the disease. researchgate.netnih.gov
In Alzheimer's Disease (AD) , there is a significant disruption of the sleep-wake cycle. nih.gov The orexin system is believed to be progressively dysregulated throughout the course of the disease. karger.com Some studies have found elevated levels of orexin-A in the cerebrospinal fluid of patients with moderate to severe AD, which correlates with the severity of sleep disturbances. karger.comfrontiersin.orgauctoresonline.org However, other reports indicate a loss of orexin-producing neurons in the hypothalamus of AD patients. auctoresonline.org The prevailing hypothesis is that an overactive orexinergic system contributes to sleep/wakefulness disorders, which in turn may promote the accumulation of amyloid-beta and tau proteins, the hallmarks of AD pathology. nih.govkarger.comfrontiersin.org This suggests that modulating the orexin system could be a potential therapeutic avenue for both sleep and cognitive symptoms in AD. frontiersin.orgnih.gov
Clinical Trial Designs and Methodologies
The clinical development of orexin 2 receptor agonists involves carefully designed trials to assess their safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). centessa.comcentessa.comneurologylive.com First-in-human studies are typically randomized, placebo-controlled, and involve single-ascending doses (SAD) and multiple-ascending doses (MAD) in healthy adult volunteers. centessa.comcentessa.com
A common feature in these early-phase trials is the inclusion of a placebo-controlled, crossover pharmacodynamic assessment in acutely sleep-deprived healthy subjects. centessa.comcentessa.comneurologylive.com This design allows for the rapid generation of preliminary efficacy data to inform dosing for subsequent studies in patient populations. centessa.com For instance, a Phase 1 trial for ORX750 included a crossover PD assessment using objective and subjective measures of wakefulness. centessa.com Similarly, the development of ALKS 2680 involved a four-way crossover design in patients with narcolepsy and idiopathic hypersomnia. oup.com
Phase 2 studies are designed to evaluate efficacy in specific patient populations. These trials are often randomized, double-blind, and placebo-controlled. For example, the Phase 2b trial for oveporexton (TAK-861) in patients with narcolepsy type 1 (NT1) randomized participants to different dosing arms or a placebo for an eight-week period. biospace.com The trial for ORX750 in narcolepsy and idiopathic hypersomnia is designed as a crossover basket study with separate cohorts for each condition. neurologylive.com The primary endpoints in these trials typically focus on objective measures of wakefulness and subjective assessments of sleepiness. biospace.comfirstwordpharma.com
Translational Biomarkers and Objective Outcome Measures
Translational biomarkers and objective outcome measures are crucial for evaluating the efficacy of orexin 2 receptor agonists in clinical trials. nih.gov These tools help to bridge the gap between preclinical findings and clinical outcomes.
Objective Assessments of Wakefulness (e.g., Maintenance of Wakefulness Test)
In clinical trials for various orexin agonists, significant improvements in MWT sleep latency have been observed compared to placebo. For example:
ORX750 : In a Phase 1 study with acutely sleep-deprived healthy volunteers, the 2.5 mg dose resulted in a mean sleep latency of 32 minutes compared to 17 minutes for placebo. centessa.comneurologylive.com
Oveporexton (TAK-861) : A Phase 2b trial in NT1 patients showed substantial increases in mean sleep latency on the MWT across all doses. biospace.com
Danavorexton (B3325393) (TAK-925) : In healthy sleep-deprived adults, the mean sleep latency on the MWT was significantly longer with TAK-925 compared to placebo. biospace.comnih.gov
E2086 : The primary endpoint for its Phase 1 trial in NT1 patients is the mean sleep latency as measured by the MWT. clinicaltrialsarena.com
ALKS 2680 : MWT was used as an objective measure of wakefulness in a study involving patients with narcolepsy and idiopathic hypersomnia. oup.com
Subjective Scales for Sleepiness (e.g., Karolinska Sleepiness Scale)
Subjective scales provide valuable patient-reported outcomes on sleepiness. The Karolinska Sleepiness Scale (KSS) is a commonly used tool where participants rate their level of sleepiness on a scale. centessa.comneurologylive.com
The KSS has been utilized in several orexin agonist clinical trials and has shown results that often support the objective findings from the MWT. biospace.com
ORX750 : Acutely sleep-deprived healthy volunteers who received a 2.5 mg dose showed a significant improvement in their mean KSS score compared to placebo. centessa.comneurologylive.com
Danavorexton (TAK-925) : Participants reported lower sleepiness scores on the KSS during infusion of TAK-925 compared to placebo. biospace.comnih.gov
ALKS 2680 : Lower scores on the KSS were associated with increased sleep latency on the MWT, indicating a correlation between subjective feelings of alertness and objective measures of wakefulness. oup.com
ORX142 : The Phase 1 study design for this compound includes the use of the KSS in acutely sleep-deprived healthy volunteers. centessa.comneurologylive.com
Neuroimaging Techniques in Clinical Studies (e.g., Functional Magnetic Resonance Imaging)
While less commonly reported in the initial phases, neuroimaging techniques like functional magnetic resonance imaging (fMRI) can provide objective measures of brain function and are considered promising for future research. nih.gov Quantitative electroencephalography (qEEG) has been used in clinical studies of orexin agonists to assess their effects on brain activity. For instance, in a study of ALKS 2680, qEEG spectral analysis showed wake-promoting effects that correlated with improvements on the MWT and KSS. oup.com These advanced techniques can help in understanding the neural mechanisms of orexin agonists and serve as objective biomarkers of their efficacy.
Comparative Efficacy and Safety with Established Treatments
Orexin 2 receptor (OX2R) agonists represent a novel therapeutic class that targets the underlying pathophysiology of narcolepsy type 1 (NT1)—the deficiency of orexin neuropeptides. sleepreviewmag.comneurologylive.com This mechanism distinguishes them from established treatments, which primarily manage symptoms like excessive daytime sleepiness (EDS) and cataplexy through different pathways. neurologylive.comacs.orgnih.gov Established therapies include stimulants like modafinil (B37608), the GABA-B receptor agonist sodium oxybate, the dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor solriamfetol (B1681049), and the histamine (B1213489) H3 receptor antagonist/inverse agonist pitolisant (B1243001). acs.orgnih.govnih.govjulieflygare.com
Clinical trials of investigational OX2R agonists have demonstrated significant improvements in objective and subjective measures of wakefulness and cataplexy, in some cases exceeding the effects of currently approved therapies. appliedclinicaltrialsonline.com
Research Findings from Clinical Trials
TAK-994 The oral OX2R agonist TAK-994, though its development was halted due to hepatotoxicity, provided crucial proof-of-concept for the efficacy of this class in treating NT1. neurologylive.comtakeda.comneurologylive.com In a Phase 2 trial, TAK-994 showed substantial, dose-dependent improvements in key narcolepsy symptoms compared to placebo. nih.govclinicaltrialsarena.com
At week 8, patients treated with TAK-994 experienced a significant increase in sleep latency on the Maintenance of Wakefulness Test (MWT), a standard measure of the ability to stay awake. neurologylive.comnih.gov Subjective sleepiness, measured by the Epworth Sleepiness Scale (ESS), also saw clinically meaningful reductions. clinicaltrialsarena.com Furthermore, the weekly cataplexy rate (WCR) was markedly reduced or even eliminated at all tested doses. takeda.comclinicaltrialsarena.com
Oveporexton (TAK-861) Developed as a successor to TAK-994, oveporexton is a highly selective oral OX2R agonist designed to avoid the liver safety issues of its predecessor. appliedclinicaltrialsonline.com In a Phase IIb trial, oveporexton demonstrated clinically significant improvements across the primary symptoms of NT1. appliedclinicaltrialsonline.com The results indicated superior efficacy compared to currently available treatments for wakefulness, daytime sleepiness, and cataplexy frequency. appliedclinicaltrialsonline.com Crucially, the trial did not find evidence of the hepatotoxicity that affected TAK-994. appliedclinicaltrialsonline.com
Danavorexton (TAK-925) An intravenously administered OX2R agonist, danavorexton, also showed strong wake-promoting effects. In a Phase 1 study involving sleep-deprived healthy adults, high-dose danavorexton was found to be more effective at promoting wakefulness than both a low-dose and the established wake-promoting agent modafinil. researchgate.net In patients with NT1, danavorexton infusion led to dose-dependent increases in MWT sleep latency, with some patients achieving the maximum measurable score of 40 minutes. pnas.org These findings highlighted the potential of OX2R agonism to restore wakefulness even in individuals with a normal orexin system. pnas.orgnih.gov
ALKS 2680 Phase 1b trial results for the oral OX2R agonist ALKS 2680 showed impressive improvements in the MWT. ajmc.com While direct head-to-head trials are lacking, comparisons of the placebo-adjusted MWT improvements suggest that the effect of ALKS 2680 may be more substantial than that seen with traditional narcolepsy treatments. ajmc.com The Vibrance-2 Phase 2 study has been initiated to further evaluate its efficacy in narcolepsy type 2 (NT2). neurologylive.com
Other Investigational Agonists Other orexin agonists are in various stages of development. ORX750 showed promising results in a Phase 1 study, restoring normal wakefulness in sleep-deprived healthy volunteers. neurologylive.com NLS Pharmaceutics is developing non-sulfonamide dual orexin receptor agonists, AEX-41 and AEX-2, which have shown comparable efficacy to selective OX2R agonists in preclinical models. biospace.com
Efficacy Data Tables
The following tables summarize the comparative efficacy data from clinical trials of orexin 2 receptor agonists.
Table 1: Efficacy of TAK-994 in Narcolepsy Type 1 (Phase 2 Data)
This table presents the mean change from baseline to week 8 for key efficacy endpoints.
| Efficacy Measure | Placebo | TAK-994 (30 mg) | TAK-994 (90 mg) | TAK-994 (180 mg) |
| MWT Sleep Latency (min) | -2.5 | +23.9 | +27.4 | +32.6 |
| ESS Score | -2.1 | -9.6 | -12.2 | -13.5 |
| Weekly Cataplexy Rate (Ratio of weekly rate at week 8 to baseline) | 0.88 | 0.05 | 0.20 | 0.15 |
Data sourced from a Phase 2, randomized, placebo-controlled trial. nih.govclinicaltrialsarena.com
Table 2: Comparative Efficacy of Danavorexton in Sleep-Deprived Healthy Adults (Phase 1 Data)
This table shows the mean sleep latency across all MWT trials during infusion.
| Treatment Group | Mean MWT Sleep Latency (min) |
| Placebo | 8.6 |
| Danavorexton (Low Dose) | 25.4 |
| Danavorexton (High Dose) | 38.8 |
| Modafinil | 30.9 |
Data sourced from a Phase 1, crossover, placebo-controlled study with modafinil as an active comparator. researchgate.net
Comparison with Established Therapies
Direct, head-to-head comparative trials between oral OX2R agonists and all established narcolepsy treatments are limited. However, cross-trial comparisons and active-controlled studies provide insight into their relative efficacy.
Modafinil : While effective for EDS, modafinil has limited to no efficacy for cataplexy. oup.comnih.gov The wake-promoting effect of danavorexton appeared greater than that of modafinil in a study of sleep-deprived individuals. researchgate.net Preclinical studies also suggest that OX2R agonists may enhance cortical arousal more effectively than modafinil. oup.com
Sodium Oxybate : This is a highly effective treatment for both EDS and cataplexy. oup.comoup.comersnet.org It works as a GABA-B receptor agonist, improving sleep quality and reducing cataplexy. ersnet.org The magnitude of cataplexy reduction seen with TAK-994 appears comparable to what is reported for sodium oxybate in clinical trials. takeda.comersnet.org
Solriamfetol (Sunosi) : Approved for EDS in narcolepsy, solriamfetol has not shown evidence of efficacy in treating cataplexy. clinicaltrialsarena.comreine-nervensache.deneurologylive.com
Pitolisant (Wakix) : As a histamine H3 receptor antagonist/inverse agonist, pitolisant is effective for both EDS and cataplexy. nih.govjulieflygare.com The improvements in ESS and WCR from OX2R agonist trials appear robust in comparison to data from pitolisant trials.
A significant advantage of the OX2R agonist class is the potential to treat both of the primary and most disruptive symptoms of NT1—EDS and cataplexy—with a single agent that addresses the core neurochemical deficit of the disorder. sleepreviewmag.comappliedclinicaltrialsonline.com The major comparative safety finding within the class has been the hepatotoxicity observed with TAK-994, which led to its discontinuation. takeda.comneurologylive.com Subsequent development, such as with oveporexton, has specifically focused on creating molecules that retain high efficacy while avoiding this liability, a critical factor for long-term treatment. appliedclinicaltrialsonline.com
Advanced Research Concepts and Future Directions for Orexin 2 Receptor Agonists
Development of Next-Generation Orexin (B13118510) 2 Receptor Agonists
The development of next-generation orexin 2 receptor (OX2R) agonists is focused on creating compounds with improved properties, including enhanced selectivity, better oral bioavailability, and a favorable safety profile. nih.govhmpgloballearningnetwork.compatsnap.com
Recent advancements have led to the discovery of several promising next-generation OX2R agonists. For instance, TAK-861 is a potent, orally available, and selective OX2R agonist that has shown the ability to promote wakefulness in animal models at lower doses and with greater potency than earlier compounds like TAK-994. researchgate.net Preclinical data for ORX142, another novel OX2R agonist, demonstrated high potency and selectivity, inducing sustained wakefulness in non-human primate models at very low doses. biospace.com
A significant area of development is the creation of non-sulfonamide dual orexin receptor agonists (DOXAs), which target both OX1R and OX2R. sleepreviewmag.comfirstwordpharma.com The AEX-2 compound, for example, is a non-sulfonamide DOXA that has shown wake-promoting effects and stabilization of the sleep-wake cycle in orexin-deficient mouse models. sleepreviewmag.comprnewswire.com This multi-target approach may offer a more comprehensive treatment for disorders like narcolepsy by addressing a broader range of symptoms. biospace.com
Furthermore, companies are exploring new chemical series of OX2R agonists, such as TPM-1116, which is described as a highly potent and selective oral OX2R agonist with the potential for a best-in-class clinical profile. sleepworldmagazine.com The development of these novel compounds aims to overcome the limitations of earlier agonists, some of which were hindered by safety concerns. firstwordpharma.com
Elucidation of Differential Receptor Activation and Downstream Signaling Pathways
The orexin system exerts its effects through two G protein-coupled receptors, OX1R and OX2R, which activate multiple G-protein signaling pathways. nih.govnih.gov Understanding the differential activation of these receptors and their downstream signaling is crucial for developing targeted therapies.
Orexin-A binds to both OX1R and OX2R with similar affinity, while orexin-B has a higher selectivity for OX2R. nih.govnih.govmdpi.com This differential binding initiates distinct intracellular signaling cascades. Both receptors can couple to Gq, Gs, and Gi proteins, leading to the activation of various downstream effectors like phospholipase C (PLC), adenylyl cyclase (AC), and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. nih.govnih.govbioscientifica.com
Research has shown that the activation of ERK1/2 and p38 MAPK through OX2R is regulated by different signaling pathways. nih.gov For instance, in HEK-293 cells overexpressing human OX2R, both orexin-A and orexin-B induce ERK1/2 and p38 MAPK activation, but through multiple G-proteins and distinct intracellular pathways. nih.gov ERK1/2 activation involves Gq/PLC/protein kinase C (PKC), Gs/AC/cAMP/protein kinase A (PKA), and Gi cascades. nih.gov In contrast, the Gq/PLC/PKC pathway and PKA are not required for OX2R-mediated p38 MAPK activation. nih.gov
Interestingly, there are ligand-specific effects on these pathways. Orexin-B-induced ERK1/2 activation, for example, is predominantly mediated through the Gq/PLC/PKC pathway. nih.gov The distinct distributions of OX1R and OX2R in the brain further contribute to their differential physiological effects. neurologylive.com For example, OX1R is preferentially expressed in the locus coeruleus, while OX2R is mainly found in the tuberomammillary nucleus. neurologylive.com This differential expression and signaling underlies the distinct roles of each receptor in regulating sleep and wakefulness, with OX2R playing a more prominent role in promoting wakefulness. jneurosci.orgnih.gov
Investigation of Long-Term Effects and Sustained Efficacy
A critical aspect of developing orexin 2 receptor agonists is ensuring their long-term efficacy and safety. Recent clinical trials have begun to provide insights into the sustained effects of these compounds.
A phase 2 trial and its long-term extension study for TAK-861, an oral OX2R agonist, demonstrated significant and maintained improvements in individuals with narcolepsy type 1 (NT1). neurology.org Participants treated with TAK-861 showed sustained improvements in objective measures of wakefulness, such as the Maintenance of Wakefulness Test (MWT), and subjective measures like the Epworth Sleepiness Scale (ESS), for up to at least six months. neurology.org
Similarly, studies with the intravenous OX2R-selective agonist danavorexton (B3325393) (TAK-925) in individuals with NT1 showed that while a lower dose led to a decrease in mean sleep latency over time, a higher dose resulted in sustained effectiveness. pnas.org These findings suggest that OX2Rs remain functional and responsive to agonist treatment despite the long-term loss of endogenous orexin in NT1. pnas.orgnih.gov
The investigation of long-term effects also includes monitoring for any potential adverse effects that may emerge with chronic use. The long-term extension study of TAK-861 reported that the treatment was well-tolerated over the extended period. neurology.org
Potential for Combination Therapies
The exploration of combination therapies involving orexin 2 receptor agonists is an emerging area of research, with the potential to address multiple facets of complex disorders.
One potential avenue for combination therapy is the co-administration of orexin agonists with other therapeutic agents to enhance efficacy or address comorbid symptoms. For instance, in the context of neurodegenerative diseases, combining orexin receptor modulators with behavioral approaches like cognitive behavioral therapy (CBT) is being considered. qeios.com
Another approach involves the development of single molecules that act on multiple targets. For example, some next-generation orexin agonists are being designed as "hybrid molecules" that combine orexin antagonism with partial GABAergic modulation or modulation of other neurotransmitter systems like serotonin (B10506) or histamine (B1213489). patsnap.com This strategy aims to address multiple aspects of a disorder simultaneously.
Furthermore, there is interest in the potential synergies between orexin 2 receptor agonists and other sleep/wake-regulating agents. For example, the interplay between the histamine and orexin systems in the hypothalamus suggests potential synergies between an OX2R agonist like TPM-1116 and a histamine H3 receptor antagonist/inverse agonist like pitolisant (B1243001) (WAKIX). sleepworldmagazine.com
Exploration of Expanded Therapeutic Applications Beyond Primary Sleep-Wake Disorders
While the primary focus for orexin 2 receptor agonists has been on sleep-wake disorders like narcolepsy, researchers are actively exploring their therapeutic potential in a range of other conditions. nih.govbiospace.combiospace.com
Neurodegenerative Diseases: The orexin system's role in neuroprotection and synaptic plasticity has led to the investigation of OX2R agonists for neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and dementia with Lewy bodies. sleepreviewmag.combiospace.combioworld.comstocktitan.net Some dual orexin receptor agonists (DOXAs) also engage the Sigma-1 receptor, which is involved in neuroprotection, suggesting a multi-target approach for these conditions. sleepreviewmag.comfirstwordpharma.comstocktitan.net
Metabolic Disorders: The connection between orexin signaling, metabolic regulation, and sleep has prompted exploration into the use of orexin agonists for diabetes-related neurological disorders. sleepreviewmag.comstocktitan.net The multi-target properties of some DOXA compounds could offer new therapeutic avenues for conditions like diabetes-related neuropathy and cognitive decline. sleepreviewmag.comstocktitan.net
Attention-Deficit/Hyperactivity Disorder (ADHD) and Cognition: The role of the orexin system in arousal and cognition has sparked interest in the potential application of OX2R agonists for ADHD and other conditions characterized by cognitive deficits. hmpgloballearningnetwork.com
Other Potential Applications: The orexinergic system's involvement in various physiological processes suggests even broader potential applications. Research is ongoing into the role of orexin receptor modulators in:
Chronic fatigue syndrome hmpgloballearningnetwork.comqeios.com
Mood disorders, such as depression hmpgloballearningnetwork.com
Substance use disorders researchgate.net
Cancer, where orexin receptors have been found to mediate dual effects of apoptosis and proliferation in different tumor types mdpi.com
Discovery and Validation of Predictive Biomarkers for Patient Stratification and Response Monitoring
The identification and validation of predictive biomarkers are crucial for optimizing the use of orexin 2 receptor agonists by enabling patient stratification and monitoring of treatment response.
Cerebrospinal Fluid (CSF) Orexin Levels: Low CSF orexin levels are a well-established biomarker for narcolepsy type 1 (NT1) and are used to diagnose the condition. psychiatrictimes.com This biomarker can help identify the patient population most likely to benefit from orexin replacement therapy with OX2R agonists.
Neurophysiological Biomarkers: Quantitative electroencephalography (qEEG) and event-related potentials (ERPs) are being investigated as potential biomarkers to assess the pharmacodynamic effects of OX2R agonists. alkermes.com For example, in a phase 1 study of ALKS 2680, qEEG and ERPs were included as pharmacodynamic assessments. alkermes.com Changes in EEG power spectra can indicate enhanced alertness and attention. biospace.com
Transcriptomic and Metabolomic Biomarkers: Research is underway to develop skin- and monocyte-derived transcriptomic and metabolomic biomarkers to assess circadian rhythms. nih.gov These could potentially be used to monitor the effects of orexin agonists on the sleep-wake cycle.
Digital Biomarkers: Data from wearable devices and sensors, combined with ecological momentary assessment, may provide insights into the real-world effects of orexin agonists on sleep and daily functioning. nih.gov Actigraphy data, for instance, can be used to assess sleep efficiency. nih.gov
Advanced Neurophysiological and Behavioral Phenotyping in Translational Models
Translational models are essential for understanding the neurophysiological and behavioral effects of orexin 2 receptor agonists before they are tested in humans. Advanced phenotyping in these models provides crucial information about a compound's efficacy and potential mechanisms of action.
Mouse Models of Narcolepsy: Orexin knockout or orexin/ataxin-3 transgenic mice are widely used models of narcolepsy. pnas.orgnih.govplos.org In these models, OX2R agonists like danavorexton and TAK-861 have been shown to reduce sleep/wake fragmentation, decrease cataplexy-like episodes, and increase wakefulness. researchgate.netpnas.orgnih.gov These models are also used to assess the potential for adverse effects, such as drug-seeking behavior. For example, one study showed that an OX2R-selective agonist did not induce drug-seeking behaviors in wild-type mice, unlike a non-selective agonist. plos.org
Non-Human Primate (NHP) Models: NHP models are highly predictive and translational. biospace.com In NHP models, oral administration of the OX2R agonist ORX142 induced sustained increases in wakefulness and suppressed NREM and REM sleep at very low doses. biospace.com The wakefulness induced was associated with normal physiological arousal and EEG signatures of enhanced alertness. biospace.com
Other Disease Models: Translational models are also being used to explore the potential of orexin agonists in other disorders. For instance, in a mouse model of Huntington's disease, an orexin receptor antagonist was found to decrease abnormal beta oscillatory activity and improve sleep. nih.gov
These advanced phenotyping techniques in translational models are critical for selecting the most promising drug candidates for clinical development and for providing a deeper understanding of how these compounds work in the brain.
Q & A
Q. How do researchers experimentally distinguish OX2R agonist selectivity over OX1R?
Methodological Answer: Selectivity is determined using in vitro assays such as radioligand binding and calcium flux measurements . For example, OX2R agonists like HY-19320 exhibit an EC50 of 23 nM for OX2R, with a selectivity ratio (OX1R/OX2R EC50) of 70, indicating preferential OX2R activation . Competitive binding assays with labeled orexin peptides (e.g., Orexin A) and recombinant receptors further validate specificity .
Q. What experimental models are used to evaluate the wake-promoting effects of OX2R agonists?
Methodological Answer: Preclinical studies employ sleep-deprived rodent models and electroencephalogram (EEG) monitoring to quantify changes in sleep latency and wakefulness. For instance, TAK-861 and ALKS 2680 demonstrated increased wakefulness in sleep-deprived healthy volunteers and narcolepsy type 1 (NT1) models by restoring orexin signaling . Cataplexy suppression is measured in transgenic mice lacking orexin neurons .
Q. How are OX2R agonists structurally optimized to enhance blood-brain barrier (BBB) penetration?
Methodological Answer: Structure-activity relationship (SAR) studies guide modifications to improve pharmacokinetics. Non-peptide agonists (e.g., TAK-994) incorporate lipophilic groups and reduce molecular weight while maintaining OX2R affinity. In silico modeling predicts BBB permeability, validated via in vivo microdialysis in rodent brains .
Advanced Research Questions
Q. How can contradictory data between OX2R agonist efficacy and hepatotoxicity in clinical trials be reconciled?
Methodological Answer: Dose-dependent toxicity screening and mechanistic toxicology studies are critical. For example, TAK-994 (Phase 2b) showed dose-proportional improvements in sleep latency but caused liver enzyme elevations in 5/56 patients. Follow-up studies using in vitro hepatocyte assays and metabolomics identified reactive metabolites linked to oxidative stress, prompting structural refinements in next-gen agonists (e.g., TAK-861) .
Q. What are the challenges in designing Phase 2 trials for OX2R agonists, given their dual role in sleep regulation and metabolic functions?
Methodological Answer: Trials must balance efficacy endpoints (e.g., Maintenance of Wakefulness Test, Epworth Sleepiness Scale) with safety monitoring (e.g., liver function tests). The TAK-994 trial used adaptive dosing but was terminated early due to hepatotoxicity, highlighting the need for real-time biomarker tracking (e.g., ALT/AST levels) and patient stratification based on metabolic profiles .
Q. How do researchers address interspecies variability in OX2R agonist responses during translational studies?
Methodological Answer: Cross-species receptor affinity profiling and transgenic animal models are employed. For instance, ORX750 showed consistent OX2R activation in human and murine receptors, but differences in hepatic metabolism required humanized liver mouse models to predict clinical toxicity .
Q. What methodologies are used to analyze the downstream signaling pathways of OX2R activation in NT1?
Methodological Answer: RNA sequencing and phosphoproteomics in orexin-deficient neuronal cultures identify OX2R-mediated pathways (e.g., Ca²⁺ signaling, MAPK/ERK). In vivo, fiber photometry measures real-time neuronal activity in the locus coeruleus, a key OX2R projection site linked to wakefulness .
Data Analysis and Interpretation
Q. How should researchers interpret discrepancies between preclinical efficacy and clinical outcomes in OX2R agonist trials?
Methodological Answer: Meta-analysis of pharmacokinetic/pharmacodynamic (PK/PD) data across species can identify confounding factors. For example, ALKS 2680 showed robust wake-promoting effects in rodents but required higher doses in humans due to differences in receptor density and BBB penetration .
Q. What statistical approaches are recommended for analyzing small-sample narcolepsy trials with high dropout rates?
Methodological Answer: Mixed-effects models account for missing data (e.g., early trial termination in TAK-994), while Bayesian adaptive designs allow dynamic dose adjustments. Sensitivity analyses validate results against placebo-controlled cohorts .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in OX2R agonist studies given variability in experimental models?
Methodological Answer: Standardized protocols for animal models (e.g., orexin-knockout mice) and public data sharing (e.g., deposition of agonist structures in PubChem) are critical. Independent validation via platforms like the NIH’s Psychoactive Drug Screening Program confirms receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
